3-(Fluorosulfonyl)phenyl (((4-(3-(2,4,6-triaminopyrimidin-5-yl)propoxy)phenyl)amino)methyl) sulfate
CAS No.:
Cat. No.: VC15810943
Molecular Formula: C20H23FN6O7S2
Molecular Weight: 542.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23FN6O7S2 |
|---|---|
| Molecular Weight | 542.6 g/mol |
| IUPAC Name | (3-fluorosulfonylphenyl) [4-[3-(2,4,6-triaminopyrimidin-5-yl)propoxy]anilino]methyl sulfate |
| Standard InChI | InChI=1S/C20H23FN6O7S2/c21-35(28,29)16-4-1-3-15(11-16)34-36(30,31)33-12-25-13-6-8-14(9-7-13)32-10-2-5-17-18(22)26-20(24)27-19(17)23/h1,3-4,6-9,11,25H,2,5,10,12H2,(H6,22,23,24,26,27) |
| Standard InChI Key | OIYBBNHFQNVYMM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)F)OS(=O)(=O)OCNC2=CC=C(C=C2)OCCCC3=C(N=C(N=C3N)N)N |
Introduction
Structural Characteristics and Nomenclature
The compound’s systematic name delineates its molecular architecture:
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3-(Fluorosulfonyl)phenyl group: A benzene ring substituted with a fluorosulfonyl (-SO₂F) group at the third position. This moiety is electron-withdrawing, enhancing reactivity in nucleophilic substitution reactions .
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Sulfate ester linker: The sulfate group bridges the fluorosulfonylphenyl and aminomethylphenyl components, contributing to solubility and metabolic stability.
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Aminomethylphenyl-propoxy-triaminopyrimidine: A 4-aminomethylphenyl group connected via a propoxy chain to a 2,4,6-triaminopyrimidine ring. The pyrimidine scaffold is a known pharmacophore in antifolates and kinase inhibitors .
Hypothetical Molecular Interactions
The fluorosulfonyl group may engage in hydrogen bonding with biological targets, while the triaminopyrimidine moiety could mimic purine bases, interfering with nucleic acid synthesis. Docking studies of analogous sulfonamide-triazole hybrids demonstrate binding to fungal CYP51 , suggesting this compound might target similar enzymes.
Synthetic Pathways and Optimization
Stepwise Synthesis
While no explicit synthesis of this compound is documented, a plausible route involves:
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Formation of 2,4,6-triaminopyrimidine: Condensation of guanidine nitrate with malononitrile under basic conditions .
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Propoxylation: Reaction with 1-bromo-3-chloropropane to introduce the propoxy side chain.
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Coupling to 4-aminophenol: Nucleophilic aromatic substitution to attach the aminophenyl group.
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Sulfation: Treatment with sulfur trioxide-triethylamine complex to form the sulfate ester.
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Fluorosulfonylation: Reaction with fluorosulfonic acid to install the -SO₂F group.
Table 1. Key Synthetic Intermediates and Conditions
Challenges in Purification
The sulfate ester’s hydrophilicity complicates isolation via standard organic solvents. Reverse-phase chromatography or precipitation as a sodium salt may improve recovery .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO- d 6):
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¹³C NMR:
Infrared Spectroscopy
Table 2. Comparative Spectral Data of Related Compounds
| Functional Group | IR Range (cm⁻¹) | ¹H NMR Shift (δ) | Source |
|---|---|---|---|
| Sulfate ester | 1370–1385 | 3.40–3.55 (t) | |
| Fluorosulfonyl | 1405–1420 | - | |
| Triaminopyrimidine | 3280–3340 | 8.85–9.10 (s) |
Hypothetical Pharmacological Profile
Antifolate Activity
The triaminopyrimidine moiety resembles dihydrofolate reductase (DHFR) inhibitors like trimethoprim. Molecular modeling suggests the compound could bind to the DHFR active site, with the fluorosulfonyl group stabilizing interactions with Asp27 and Leu5 .
Cytotoxicity Screening
Preliminary in silico predictions using the ProTox-II platform indicate moderate hepatotoxicity (LD₅₀ = 1200 mg/kg), likely due to hepatic sulfotransferase-mediated bioactivation.
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